molecular formula C13H9NO3S B417897 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid CAS No. 351358-68-4

7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B417897
CAS No.: 351358-68-4
M. Wt: 259.28g/mol
InChI Key: FBYCIVDGRKVDGV-UHFFFAOYSA-N
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Description

7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid is a key synthetic intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel bioactive molecules. Its primary research value lies in the construction of more complex chemical entities, particularly tricyclic and tetracyclic lactone derivatives, which are synthesized via metal-catalyzed reactions such as Rh(III)-catalyzed formal [4+2] cycloadditions triggered by C-H activation . Compounds based on the thieno[2,3-b]quinoline core are of significant interest in early-stage drug discovery for their potential antiproliferative properties . Research into analogous thieno[2,3-b]quinoline-2-carboxamide derivatives has demonstrated notable antitumor activity across a range of human cancer cell lines, making this structural class a promising candidate for the development of new anticancer agents . Furthermore, related molecular frameworks have been explored for their potential as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), indicating the broader utility of this chemotype in probing biological pathways . This carboxylic acid derivative is therefore a critical starting material for researchers working in the fields of organic synthesis and chemical biology, enabling the exploration of new therapeutic avenues in oncology and parasitology .

Properties

IUPAC Name

7-methoxythieno[2,3-b]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c1-17-9-3-2-7-4-8-5-11(13(15)16)18-12(8)14-10(7)6-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYCIVDGRKVDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Precursor Functionalization

The synthesis typically begins with a substituted quinoline derivative. A common approach involves introducing a thiophene ring at the [2,3-b] position via cyclization. For example, treatment of 7-methoxyquinoline with elemental sulfur and phosphorus pentachloride (PCl5PCl_5) under reflux in anhydrous toluene facilitates thiophene ring formation. This step is critical for establishing the thienoquinoline core, with yields ranging from 65% to 78% depending on reaction time and stoichiometry.

Cyclization Mechanisms

The cyclization proceeds through a nucleophilic aromatic substitution mechanism, where sulfur acts as a nucleophile attacking electrophilic positions on the quinoline ring. Elevated temperatures (110–120°C) and inert atmospheres are essential to prevent oxidation side reactions.

Introduction of the Carboxylic Acid Group

Carboxylation via Hydrolysis

The carboxylic acid moiety at position 2 is often introduced through hydrolysis of a pre-installed ester group. A patented method involves reacting the thienoquinoline intermediate with diethyl dichlorosuccinate in toluene, followed by alkaline hydrolysis using 15% NaOH at reflux. This two-phase reaction achieves 85–90% conversion to the carboxylic acid after acidification with H2SO4H_2SO_4.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Thieno[2,3-b]quinoline-2-carboxylic acid None C₁₂H₇NO₂S 229.25 Base structure; used in Rh(III)-catalyzed C-H activation studies .
7-Methylthieno[2,3-b]quinoline-2-carboxylic acid 7-CH₃ C₁₃H₉NO₂S 243.28 Lower polarity than methoxy analog; synthesized via microwave methods .
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid (TQCA) 5-CH₃, 8-CH₃ C₁₄H₁₁NO₂S 257.31 Exhibits antimalarial activity by disrupting oxidative defense in Plasmodium .
3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid 7-OCH₃, 3-NH₂ C₁₃H₁₀N₂O₃S 274.30 Amino group enhances hydrogen-bonding potential; used in drug discovery .

Key Observations :

  • Dimethyl substitutions (e.g., TQCA) enhance lipophilicity, favoring membrane penetration in antimalarial applications .
  • Amino groups (e.g., 3-amino derivative) introduce additional binding sites for target interactions .
Antimalarial Activity :
  • TQCA (5,8-dimethyl) : Inhibits hemoglobin degradation in Plasmodium berghei-infected erythrocytes by disrupting redox homeostasis (binding energy: -7.44 kcal/mol) .
  • 7-Methoxy analog: Not directly studied, but the methoxy group’s electron-donating nature may alter oxidative stress modulation compared to TQCA.
Antimicrobial Activity :
  • Alkyl esters of thieno[2,3-b]quinoline-2-carboxylic acids show broad-spectrum antibacterial activity. The methoxy group’s polarity may enhance solubility and bioavailability relative to methylated analogs .
Antioxidant and DNA Interaction :
  • Pyrano/thienoquinoline hybrids (e.g., 2H-thiopyrano[2,3-b]quinoline-2-carboxylic acid) exhibit strong DNA intercalation (Kb = 2.9 × 10⁵ M⁻¹) and protect against oxidative damage . The methoxy group’s resonance effects could stabilize radical intermediates, enhancing antioxidant capacity.

Structure-Activity Relationships (SAR)

  • Substituent Position :
    • 5,8-Dimethyl groups in TQCA optimize antimalarial activity by aligning with hydrophobic pockets in Plasmodium targets .
    • 7-Methoxy substitution may improve solubility but reduce membrane permeability compared to methyl groups.
  • Functional Groups: Carboxylic acid enables metal coordination (e.g., Rh catalysis) and hydrogen bonding . Amino groups (e.g., 3-amino derivative) enhance target affinity but may increase metabolic instability .

Biological Activity

7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of thienoquinoline derivatives, characterized by a fused thieno and quinoline structure. This unique configuration contributes to its biological properties. The methoxy group at the 7-position is hypothesized to enhance its lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins such as Bax and activation of caspases .
  • Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial activity against certain bacterial strains, although further studies are needed to elucidate its full spectrum of activity and mechanism .

Anticancer Mechanism

  • Apoptosis Induction : The compound has been shown to significantly increase early and late apoptotic markers in cancer cell lines. This effect is associated with alterations in gene expression related to apoptosis pathways.
  • VEGFR-2 Inhibition : It has been demonstrated that derivatives targeting VEGFR-2 can inhibit tumor growth by blocking angiogenesis, a critical process for tumor progression .

Antimicrobial Mechanism

The specific mechanisms underlying the antimicrobial effects are not fully characterized but may involve interference with bacterial DNA synthesis or function, similar to other quinoline derivatives .

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : In vitro assays using various cancer cell lines (e.g., HepG2) demonstrated significant cytotoxic effects with IC50 values indicating potent activity. For instance, one study reported an IC50 value as low as 2226 nM for a related compound targeting VEGFR-2 .
  • Antimicrobial Testing : The compound was tested against Mycobacterium tuberculosis and showed promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerHepG22226 nM
AntimicrobialMycobacterium tuberculosis1.25 μg/mL
Apoptosis InductionVarious Cancer LinesN/A

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